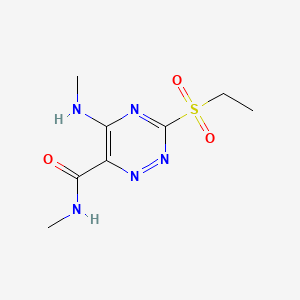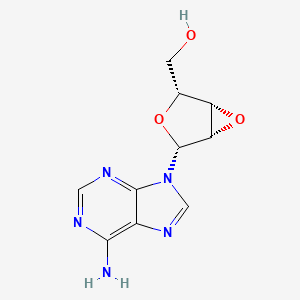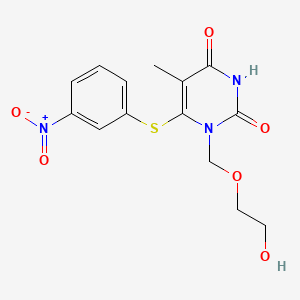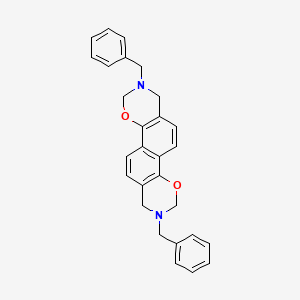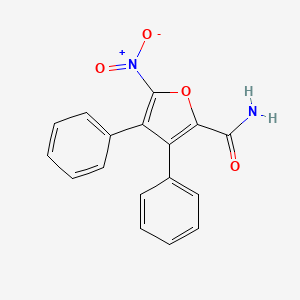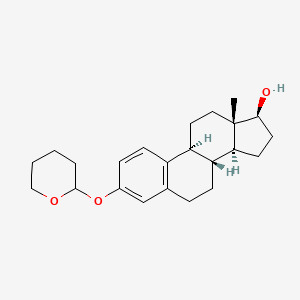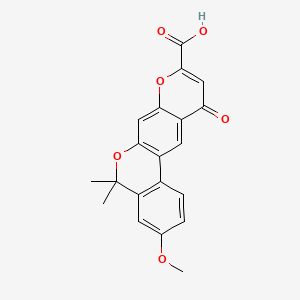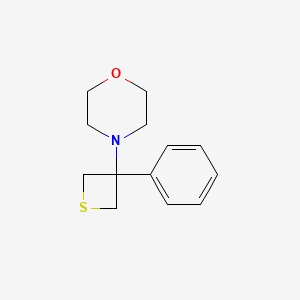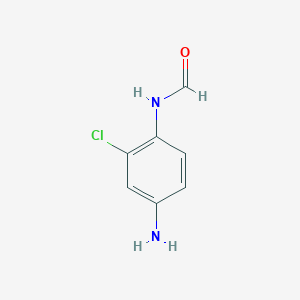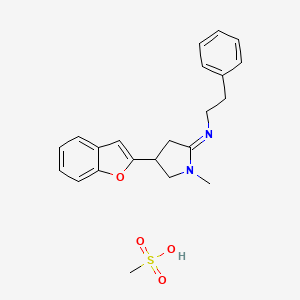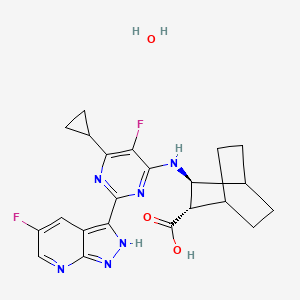
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-benzoxazepine core, which is a fused ring system combining pyridine and benzoxazepine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyridine ring can be constructed through cyclization reactions.
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be formed by reacting the pyridine intermediate with appropriate reagents under specific conditions, such as heating with a dehydrating agent.
Fluorination and Methylation: The final steps involve introducing the fluorine and methyl groups at the desired positions using selective fluorination and methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical agent for treating diseases.
Industry: Potential use in materials science or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
9-Fluoro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group, which may influence its chemical properties and interactions.
6-Methyl-benzoxazepin-5(6H)-one: Lacks the pyridine ring, which may alter its overall structure and function.
Uniqueness
The presence of both fluorine and methyl groups in 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may confer unique chemical and biological properties, such as increased stability, reactivity, or specificity for certain molecular targets.
Conclusion
This compound is a complex heterocyclic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
特性
CAS番号 |
140413-12-3 |
|---|---|
分子式 |
C13H9FN2O2 |
分子量 |
244.22 g/mol |
IUPAC名 |
9-fluoro-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H9FN2O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,1H3 |
InChIキー |
MOHYLQTWQIHBTI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)OC3=C(C1=O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
